[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Overview
Description
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methanesulfonyl chloride group. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride typically involves the reaction of imidazolidinone derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as palladium or nickel complexes may be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine may yield a sulfonamide derivative, while reaction with an alcohol could produce a sulfonate ester.
Scientific Research Applications
Chemistry
In chemistry, [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has applications in medicinal chemistry, where it is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific functional properties.
Mechanism of Action
The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce new functional groups.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the imidazolidinone ring.
Imidazolidinone Derivatives: Compounds that share the imidazolidinone core but have different substituents.
Uniqueness
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is unique due to the combination of the imidazolidinone ring and the methanesulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPMKCBTJIZVKF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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